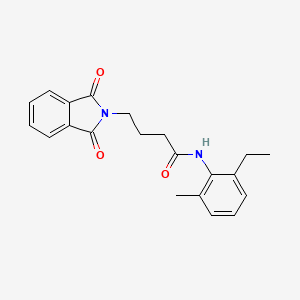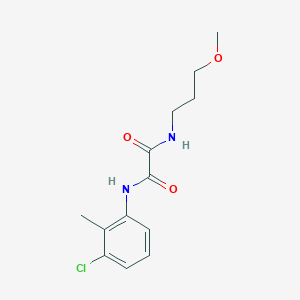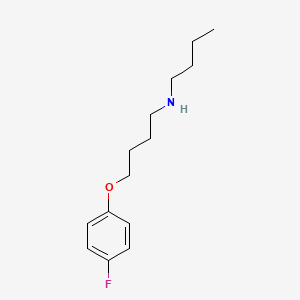
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide, also known as MTQ, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. MTQ is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives.
Mécanisme D'action
The exact mechanism of action of N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and protein function. By inhibiting HDACs, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide may help to regulate gene expression and protein function, which could have therapeutic implications in various diseases.
Biochemical and Physiological Effects:
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to have various biochemical and physiological effects, depending on the specific application. In studies of its anti-tumor effects, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to induce apoptosis (cell death) in cancer cells, as well as to inhibit cell proliferation and migration. In studies of its neuroprotective effects, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been shown to protect neurons from oxidative stress and inflammation, as well as to improve cognitive function in animal models of Alzheimer's and Parkinson's disease. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has also been shown to have anti-inflammatory effects, by inhibiting the production of inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has several advantages for use in lab experiments, including its synthetic accessibility and its potential as a versatile tool for studying various biological processes. However, there are also some limitations to its use, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
There are several future directions for research on N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide, including further studies of its mechanism of action and potential therapeutic applications in various diseases. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide could also be studied for its potential as a tool for epigenetic research, as well as for its effects on various biological processes such as metabolism and immune function. Additionally, the synthesis and optimization of N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide derivatives could lead to the development of more potent and selective compounds for use in various applications.
Méthodes De Synthèse
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide can be synthesized using a multistep process that involves the reaction of 4-phenylbutan-2-one with 2-aminoacetophenone in the presence of a base, followed by hydrogenation and cyclization. The resulting product is then subjected to N-alkylation with N-methylpiperazine, followed by acylation with acetic anhydride to obtain the final product, N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide.
Applications De Recherche Scientifique
N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has been found to have potential applications in various fields of scientific research. It has been studied for its potential as an anti-tumor agent, as well as for its neuroprotective effects in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2-methyl-1,2,3,4-tetrahydro-4-quinolinyl)-N-phenylbutanamide has also been studied for its potential as an anti-inflammatory agent, as well as for its effects on the immune system.
Propriétés
IUPAC Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-3-9-20(23)22(16-10-5-4-6-11-16)19-14-15(2)21-18-13-8-7-12-17(18)19/h4-8,10-13,15,19,21H,3,9,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNRWOUPKHMVSOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(C1CC(NC2=CC=CC=C12)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,2,3,4-tetrahydroquinolin-4-yl)-N-phenylbutanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N-[1-{[(4-pyridinylmethyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5210557.png)



![N-{1-[(1-azepanylcarbonothioyl)amino]-2,2,2-trichloroethyl}-2,2-diphenylacetamide](/img/structure/B5210589.png)
![tetramethyl 7'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5210593.png)
![1-{2-(4-chlorophenyl)-9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-3-yl}ethanone dihydrochloride](/img/structure/B5210599.png)
![5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5210604.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-2-(4-ethyl-1-piperazinyl)-2-indanecarboxamide](/img/structure/B5210612.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5210614.png)
![N-[({3-[(4-tert-butylbenzoyl)amino]phenyl}amino)carbonothioyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5210625.png)
![N-ethyl-N-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methyl-2-propen-1-amine](/img/structure/B5210657.png)
![N-allyl-4-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5210660.png)